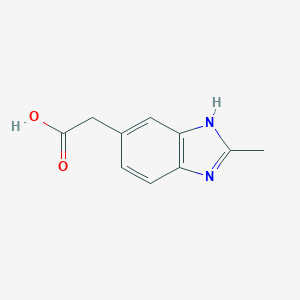

(2-Methyl-1H-benzimidazol-5-YL)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

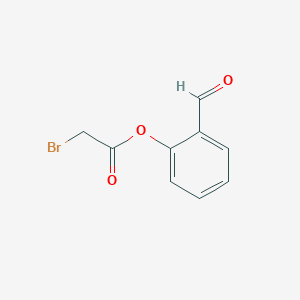

“(2-Methyl-1H-benzimidazol-5-YL)acetic acid” is a chemical compound that belongs to the class of benzimidazoles . It is a useful intermediate for the synthesis of benzisothiazole/benzimidazole derivatives with acidic groups that exhibits numerous pharmacological properties .

Synthesis Analysis

The synthesis of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives is a topic of ongoing research. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using various basis sets . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis

The molecular structure of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” has been studied using various spectroscopic techniques and computational methods. Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Chemical Reactions Analysis

The chemical reactions involving “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” are complex and depend on the specific conditions and reactants involved. The compound’s reactivity has been studied using various computational methods, including the calculation of HOMO and LUMO energies, which reveal that charge transfer happens within the molecule .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitors

Benzimidazole compounds, including “(2-Methyl-1H-benzimidazol-5-YL)acetic acid”, have been found to be effective as corrosion inhibitors. They can protect metals from corrosion by forming a film on the metal surface. These compounds are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Anticancer Agents

Some benzimidazole derivatives have shown potential as anticancer agents. For example, R 17934, a synthetic anticancer drug, has been found to interfere with the structure and function of microtubules in both interphase and mitotic cells .

Antimicrobial Agents

Benzimidazole compounds have also been found to exhibit potent antimicrobial activity. For instance, one compound was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

Antidiabetic Agents

Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in diabetes, making them potential antidiabetic agents .

Antiparasitic Agents

Benzimidazole compounds have been used as antiparasitic agents. They are particularly effective against a variety of parasites .

Analgesics

Benzimidazole compounds have been found to have analgesic properties, making them potential candidates for pain management .

Antiviral Agents

Benzimidazole compounds have also been found to have antiviral properties, making them potential candidates for the treatment of viral infections .

Neurological, Endocrinological, and Ophthalmological Drugs

Benzimidazole compounds have been used in the treatment of various neurological, endocrinological, and ophthalmological conditions .

Zukünftige Richtungen

The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .

Eigenschaften

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOKXRMVWZJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388836 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-benzimidazol-5-YL)acetic acid | |

CAS RN |

114402-92-5 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)